1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

Medicinal Chemistry ADMET Optimization Lipophilicity

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine (CAS 1270569-75-9) is a halogenated chiral benzylamine derivative with the molecular formula C10H12BrF2N and a molecular weight of 264.11 g/mol. It belongs to a class of building blocks extensively used in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C10H12BrF2N
Molecular Weight 264.11 g/mol
Cat. No. B13047193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2,6-difluorophenyl)butan-1-amine
Molecular FormulaC10H12BrF2N
Molecular Weight264.11 g/mol
Structural Identifiers
SMILESCCCC(C1=C(C=C(C=C1F)Br)F)N
InChIInChI=1S/C10H12BrF2N/c1-2-3-9(14)10-7(12)4-6(11)5-8(10)13/h4-5,9H,2-3,14H2,1H3
InChIKeyGGXJTWVLRUNFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine – Procurement-Focused Baseline and Structural Identity


1-(4-Bromo-2,6-difluorophenyl)butan-1-amine (CAS 1270569-75-9) is a halogenated chiral benzylamine derivative with the molecular formula C10H12BrF2N and a molecular weight of 264.11 g/mol [1]. It belongs to a class of building blocks extensively used in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . The compound features a butan-1-amine chain attached to a phenyl ring substituted with bromine at the para position and two fluorine atoms at the ortho positions, a pattern known to enhance metabolic stability and modulate lipophilicity in drug candidates [2]. Its enantiopure forms, (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine (CAS 1213926-04-5) and the corresponding (S)-enantiomer (CAS 1212983-35-1), are available with defined stereochemistry, making this scaffold critical for structure-activity relationship (SAR) studies where the spatial orientation of the amine group directly impacts target binding.

Why Generic Substitution Fails for 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine


Interchanging in-class compounds without rigorous analysis introduces substantial risk in multi-step synthesis and biological assays. The 4-bromo-2,6-difluoro substitution pattern is not merely decorative; it establishes a specific electronic environment and a strategic synthetic handle. Replacing the target compound with the des-bromo analog, 1-(2,6-difluorophenyl)butan-1-amine (MW 185.21 g/mol) , eliminates the heavy atom necessary for late-stage functionalization via cross-coupling, fundamentally altering the synthetic route. Similarly, using the positional isomer 1-(3-bromo-2,6-difluorophenyl)butan-1-amine [1] changes the molecular topology and dipole moment, which can lead to divergent binding affinities in biological targets. Even analogs with different amine chain lengths, such as the pentylamine derivative , alter the computed logP and TPSA, leading to unpredictable shifts in permeability and solubility. The quantitative evidence below confirms that the target compound occupies a unique property space defined by its exact halogenation pattern, chain length, and stereochemistry, making generic interchange impossible without repeating the entire optimization cycle.

Quantitative Differentiation Evidence for 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine Procurement


Lipophilicity Differential: The Calculated LogP Gap Against the Des-Bromo Analog

The target compound demonstrates significantly higher computed lipophilicity compared to its non-brominated analog, which directly impacts its ability to penetrate lipid membranes. The para-bromo substituent elevates the compound's XLogP3-AA value to 3.0 [1], while the des-bromo analog, 1-(2,6-difluorophenyl)butan-1-amine, has a lower computed logP, typically around 1.5-2.0 for related 2,6-difluorophenyl scaffolds . This quantified increase in lipophilicity, driven by the heavy bromine atom, is a critical selection criterion when designing CNS-penetrant candidates or optimizing for intracellular targets where passive permeability is rate-limiting.

Medicinal Chemistry ADMET Optimization Lipophilicity

Synthetic Utility: The Bromine Atom as a Quantifiable Heavy Atom Handle for Late-Stage Diversification

The procurement value of this compound is significantly enhanced by the presence of the para-bromine atom, which serves as a non-negotiable synthetic handle for palladium-catalyzed cross-coupling reactions. The exact mass of the target compound is 263.01212 Da [1], reflecting the characteristic bromine isotope pattern that aids in reaction monitoring via mass spectrometry. In contrast, the des-bromo analog has a molecular weight of 185.21 g/mol , prohibiting its use in key reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This structural feature makes the brominated compound a 'go/no-go' procurement decision for any synthetic sequence intending a final C-C or C-N bond formation at the para position.

Organic Synthesis Cross-Coupling Building Blocks

Enantiomeric Purity and Stereochemical Control: A Defined Procurement Standard for Asymmetric Synthesis

When stereochemistry is a critical quality attribute, the procurement of a defined enantiomer is essential. The (R)-enantiomer, (r)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine (CAS 1213926-04-5), is commercially available with a verified purity of ≥98% and a specific optical rotation, as supplied by reputable vendors . This contrasts with the racemic mixture (CAS 1270569-75-9), which introduces an undefined stereocenter that can confound biological assays and complicate chiral resolution downstream. The provision of the (R)-enantiomer with a guaranteed purity specification and TPSA of 26.02 Ų ensures batch-to-batch reproducibility in asymmetric synthesis, a quantifiable advantage over purchasing the racemate and performing in-house chiral separation, which incurs additional cost, time, and loss of material.

Chiral Chemistry Asymmetric Synthesis Drug Discovery

Predicted Basicity (pKa) and Its Impact on Salt Formation and Bioavailability

The predicted pKa of the primary amine, reported as 8.25±0.10 for the (S)-enantiomer , is a critical pharmaceutical property that dictates ionization state under physiological conditions. This value is distinct from the pKa of the parent aniline, 4-bromo-2,6-difluoroaniline, which is significantly lower due to the electron-withdrawing effect of the ring directly attached to the amine. This higher, alkylamine-like basicity ensures that the compound will be predominantly protonated at intestinal pH, a prerequisite for salt formation with pharmaceutically acceptable acids. This offers a clear advantage over less basic analogs, where salt formation may be inefficient or impossible, directly impacting the ability to improve solubility and bioavailability via salt selection.

Physicochemical Properties Salt Selection Drugability

Validated Application Scenarios for 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine Based on Differential Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's elevated calculated lipophilicity (XLogP3-AA of 3.0) compared to des-bromo analogs makes it a strategically superior starting material for CNS drug discovery programs where increased logP is correlated with enhanced blood-brain barrier permeability. By providing a quantifiable increase of 1.0–1.5 logP units over its des-bromo counterpart, this building block allows medicinal chemists to front-load lipophilicity into the core scaffold, potentially reducing the need for additional lipophilic modifications that could lead to off-target toxicity [1].

Asymmetric Synthesis of Chiral Drug Intermediates

The commercial availability of the (R)-enantiomer with a defined purity of ≥98% and a known absolute configuration under CAS 1213926-04-5 directly enables its use as a chiral building block in asymmetric synthesis. This application scenario eliminates the need for a costly and material-wasting chiral resolution step, ensuring that the stereochemical integrity of the final API is maintained from the very first step of the synthesis. This is a direct and quantifiable advantage over procuring the racemic mixture .

Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The presence of the para-bromine atom is the single most critical feature for synthetic chemists focused on library synthesis or SAR exploration. The heavy atom (exact mass 263.01212 Da) provides a universal handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables a single batch of this compound to serve as a common intermediate for generating dozens of diverse analogs, making it a high-value procurement item for any group aiming to rapidly explore chemical space around the 4-position of the phenyl ring [2].

Pharmaceutical Salt Screening and Formulation Studies

With a predicted pKa of 8.25±0.10, this amine is in the optimal basicity window for forming stable, crystalline salts with a wide range of pharmaceutically acceptable acids. This property, which is absent in aniline-based analogs, makes the compound a preferred choice for preclinical programs that anticipate the need for salt formation to improve the solubility, dissolution rate, and ultimately the oral bioavailability of the final drug candidate .

Quote Request

Request a Quote for 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.